![molecular formula C9H6N2O B14461005 2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine CAS No. 72229-98-2](/img/structure/B14461005.png)
2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring, an oxazole ring, and a pyridine ring
Vorbereitungsmethoden
The synthesis of 2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles, followed by the closure of the isoxazole ring in functionalized pyridine derivatives . Another approach includes the intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles in position 2
Analyse Chemischer Reaktionen
2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions . The major products formed from these reactions depend on the specific substituents and reaction conditions employed. For example, the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline followed by intramolecular cyclization yields 3-arylamino derivatives .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as an antibacterial, anticancer, and antiproliferative agent . Additionally, it has been investigated as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . In materials science, this compound’s unique structural properties make it a candidate for use in organic electronics and other advanced materials.
Wirkmechanismus
The mechanism of action of 2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogen, which is beneficial in the treatment of hormone-dependent cancers.
Vergleich Mit ähnlichen Verbindungen
2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine can be compared to other similar heterocyclic compounds such as isoxazolo[4,5-b]pyridine and oxazolo[4,5-b]pyridine . These compounds share similar structural features but differ in their specific ring systems and substituents. The unique combination of a cyclopentane ring with an oxazole and pyridine ring in this compound sets it apart from these related compounds, offering distinct chemical and biological properties.
Conclusion
This compound is a fascinating compound with a unique fused ring system. Its synthesis involves various methods, and it undergoes a range of chemical reactions. The compound has promising applications in medicinal chemistry, materials science, and other fields, with a mechanism of action that involves inhibition of key enzymes. Compared to similar compounds, it offers distinct properties that make it a valuable subject of scientific research.
Eigenschaften
CAS-Nummer |
72229-98-2 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-7-5-10-12-9(7)11-8(6)3-1/h1-5,10H |
InChI-Schlüssel |
WXUROSOEPALRFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=CNOC3=NC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


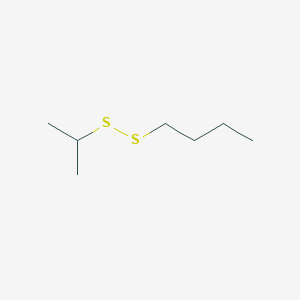
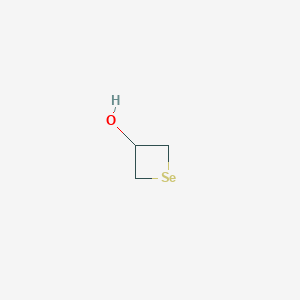
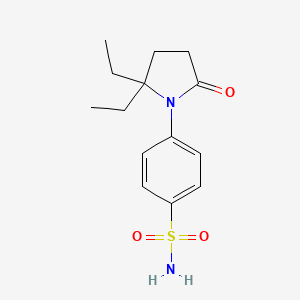

![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
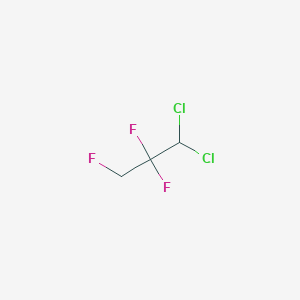
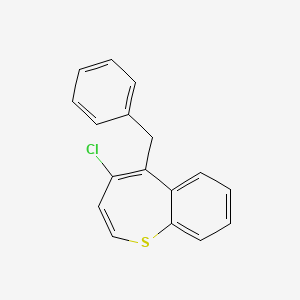

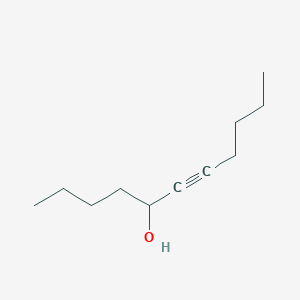
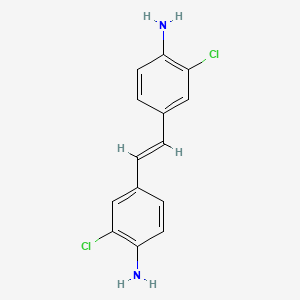
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)


